CDKI-83

概要

説明

CDKI-83は、細胞周期と転写の調節において重要な役割を果たすサイクリン依存性キナーゼ9(CDK9)の強力な阻害剤です。 この化合物は、さまざまなヒト腫瘍細胞株において顕著な抗増殖活性を示しており、抗がん剤として開発される可能性があります .

準備方法

合成経路と反応条件

CDKI-83の合成には、重要な中間体の生成と、その後の特定の条件下での反応を含む、複数の手順が含まれます。 詳細な合成経路と反応条件は、通常、開発者によって所有されている機密情報です。 サイクリン依存性キナーゼ阻害剤の一般的な合成法には、パラジウム触媒クロスカップリング反応、求核置換反応、アミド結合形成が含まれることが多いです .

工業的生産方法

This compoundの工業的生産には、高収率と純度を確保するために、合成経路の最適化が関与する可能性があります。 これには、連続フローリアクターの使用、高度な精製技術、および規制基準を満たすための厳格な品質管理対策が含まれる場合があります .

化学反応の分析

反応の種類

CDKI-83は、主に以下の有機化合物の特徴的な反応を起こします。

酸化: 酸素の付加または水素の除去に関与します。

還元: 水素の付加または酸素の除去に関与します。

置換: ある官能基を別の官能基で置き換える反応.

一般的な試薬と条件

This compoundの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応の条件は、目的の結果に応じて異なり、特定の温度、溶媒、および触媒が含まれる場合があります .

主要な生成物

これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成され、還元によりアルコールまたはアミンが生成される可能性があります .

科学的研究の応用

Introduction to CDKI-83

This compound is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential applications in cancer therapy. As a selective inhibitor of CDK9, it plays a crucial role in regulating cell cycle progression and transcriptional control. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various cancer types, and potential for further development as a therapeutic agent.

Key Mechanisms:

- Inhibition of CDK9 : Reduces phosphorylation of RNA polymerase II.

- Induction of Apoptosis : Promotes cell death through activation of caspases.

- Cell Cycle Arrest : Specifically affects the G2/M phase progression.

Efficacy in Various Cancer Types

This compound has shown promising results in preclinical studies across several cancer types. Here are some notable findings:

In ovarian cancer models, this compound was particularly effective, showing a strong anti-proliferative effect and inducing cell death pathways . Similarly, studies on prostate cancer indicated substantial tumor volume reduction upon treatment with this compound, underscoring its potential as a therapeutic agent .

Case Study 1: Ovarian Cancer Treatment

A study investigated the effects of this compound on human ovarian cancer cell lines. The results demonstrated that treatment with this compound led to:

- Significant reduction in cell viability (GI(50) < 1 μM).

- Induction of apoptosis as evidenced by increased active caspase-3 levels.

- Cell cycle arrest at the G2/M phase.

These findings suggest that this compound could be developed further as a targeted therapy for ovarian cancer patients.

Case Study 2: Prostate Cancer Efficacy

In another case study focusing on prostate cancer, researchers treated tumor-bearing mice with this compound. The outcomes included:

- An 85% reduction in tumor volume.

- Enhanced apoptosis markers in treated tissues.

These results highlight the compound's potential effectiveness as a treatment option for advanced prostate cancer .

作用機序

CDKI-83は、サイクリン依存性キナーゼ9(CDK9)の活性を阻害することにより効果を発揮します。 CDK9は、RNAポリメラーゼIIのC末端ドメインをリン酸化することにより、転写伸長の調節に関与しています。 this compoundによるCDK9の阻害は、RNAポリメラーゼIIのリン酸化を減少させ、細胞増殖と生存に関与する遺伝子の転写が減少します。 最終的に、これは癌細胞のアポトーシスを誘導します .

類似の化合物との比較

類似の化合物

フラボピリドール: 特にCDK9を含む、サイクリン依存性キナーゼのもう1つの強力な阻害剤です。

ロスコビチン: CDK2、CDK7、およびCDK9の選択的阻害剤であり、細胞周期の調節とアポトーシスを研究するために研究で使用されています.

This compoundの独自性

This compoundは、ナノモルレベルの低い阻害濃度で、CDK9に対する高い特異性と効力で独特です。 この特異性により、CDK9の標的阻害が可能になり、オフターゲット効果が減少し、治療薬としての可能性が高まります .

類似化合物との比較

Similar Compounds

Flavopiridol: Another potent inhibitor of cyclin-dependent kinases, particularly CDK9.

Roscovitine: A selective inhibitor of CDK2, CDK7, and CDK9, used in research to study cell cycle regulation and apoptosis.

Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with promising anti-cancer activity.

Uniqueness of CDKI-83

This compound is unique in its high specificity and potency towards CDK9, with a low nanomolar inhibitory concentration. This specificity allows for targeted inhibition of CDK9, reducing off-target effects and enhancing its potential as a therapeutic agent .

生物活性

CDKI-83 is a novel compound that has garnered attention for its potential as an anti-cancer agent through the inhibition of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and implications for therapeutic development.

This compound primarily functions as a dual inhibitor of CDK1 and CDK9, which are critical regulators of the cell cycle and transcription, respectively. The compound exhibits potent inhibitory activity with a in the nanomolar range against CDK9, contributing to its anti-proliferative effects on cancer cells.

-

Induction of Apoptosis :

- In studies using A2780 human ovarian cancer cells, this compound has been shown to induce apoptosis as evidenced by increased levels of activated caspase-3 and Annexin V/PI double staining. This process is associated with the accumulation of cells in the sub-G1 phase of the cell cycle, indicating cell death .

- Cell Cycle Arrest :

- Transcriptional Regulation :

Efficacy in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects across various human tumor cell lines:

| Cell Line | GI(50) (µM) | Mechanism |

|---|---|---|

| A2780 | < 1 | Induction of apoptosis |

| HCT116 | < 1 | Cell cycle arrest |

| MDA-MB-231 | < 1 | Down-regulation of anti-apoptotic proteins |

The GI(50) values indicate that this compound effectively inhibits cell proliferation at concentrations below 1 µM in these models .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Studies : A comprehensive investigation revealed that this compound not only inhibited cell proliferation but also altered key signaling pathways involved in cell survival and apoptosis. The compound's ability to target both CDK1 and CDK9 positions it as a promising candidate for combination therapies .

- Selectivity Profile : Recent research has developed methods to quantify the selectivity and potency of various CDK inhibitors, including this compound. It was found that while many inhibitors exhibit broad activity profiles, this compound maintains a favorable selectivity for its intended targets within live cells .

Implications for Cancer Therapy

The dual inhibition mechanism exhibited by this compound suggests that it may be particularly effective in treating cancers characterized by dysregulated cell cycle control and transcriptional dysregulation. The ability to induce apoptosis while simultaneously halting cell cycle progression presents a multifaceted approach to cancer therapy.

特性

分子式 |

C21H23N7O3S2 |

|---|---|

分子量 |

485.6 g/mol |

IUPAC名 |

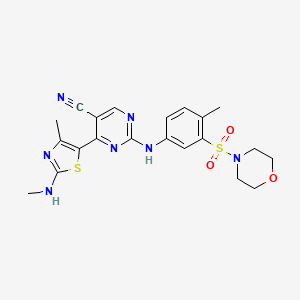

4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27) |

InChIキー |

SSEDQERECATUBR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |

正規SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CDKI83; CDKI-83; CDKI 83. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。